molecular formula C19H22Cl2N2O3S B12479202 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide

Cat. No.: B12479202
M. Wt: 429.4 g/mol
InChI Key: QIVDBTQDJPGEKO-UHFFFAOYSA-N
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Description

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonyl group, a dichlorophenyl group, and a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-methylglycinamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N2-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-phenylbutan-2-yl)glycinamide
  • N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22Cl2N2O3S

Molecular Weight

429.4 g/mol

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C19H22Cl2N2O3S/c1-14(8-9-15-6-4-3-5-7-15)22-19(24)13-23(2)27(25,26)18-12-16(20)10-11-17(18)21/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,22,24)

InChI Key

QIVDBTQDJPGEKO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN(C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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